Propionamide, 3-(4-methoxyphenyl)-N-(1-naphthalen-1-ylmethyl-1H-pyrazol-3-yl)-
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Overview
Description
3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with naphthylmethylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by acylation with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C24H23N3O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C24H23N3O2/c1-29-21-12-9-18(10-13-21)11-14-24(28)25-23-15-16-27(26-23)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-10,12-13,15-16H,11,14,17H2,1H3,(H,25,26,28) |
InChI Key |
IDGITCVAJJVJBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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